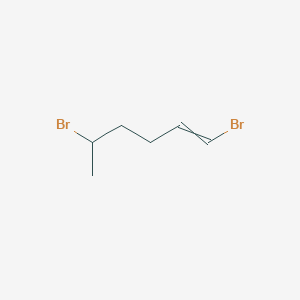![molecular formula C11H11NO5S B14280586 ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid CAS No. 130383-46-9](/img/structure/B14280586.png)
({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid is a complex organic compound that features a furan ring, an acrylamide group, and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Furan-2-ylacryloyl Group: This can be achieved by the condensation of furan-2-carbaldehyde with malonic acid under acidic conditions to form 3-(furan-2-yl)acrylic acid.
Glycylation: The introduction of the glycyl group can be done through peptide coupling reactions using reagents like carbodiimides (e.g., EDCI) in the presence of a base such as N-methylmorpholine.
Thioacetic Acid Addition: The final step involves the addition of thioacetic acid to the glycylated intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, alkoxides.
Major Products
Oxidation: Furan epoxides, hydroxylated furans.
Reduction: Amino derivatives.
Substitution: Various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be explored for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its functional groups allow for cross-linking and polymerization reactions, leading to materials with desirable mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of ({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The furan ring and acrylamide group can participate in various interactions such as hydrogen bonding, π-π stacking, and covalent bonding with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)acrylic acid: Shares the furan and acrylic acid moieties but lacks the glycyl and sulfanyl groups.
N-(Furan-2-ylmethyl)glycine: Contains the furan and glycyl groups but lacks the acrylamide and sulfanyl groups.
Thioacetic acid derivatives: Compounds with similar sulfanylacetic acid moieties but different substituents on the sulfur atom.
Uniqueness
({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
130383-46-9 |
|---|---|
Fórmula molecular |
C11H11NO5S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
2-[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H11NO5S/c13-9(4-3-8-2-1-5-17-8)12-6-11(16)18-7-10(14)15/h1-5H,6-7H2,(H,12,13)(H,14,15) |
Clave InChI |
KVDDTUOHUWNBIK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=CC(=O)NCC(=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


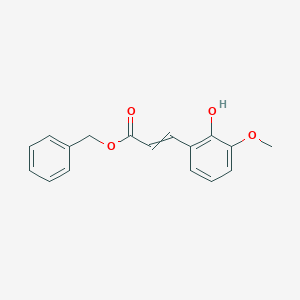
![Bicyclo[2.1.1]hex-2-yne](/img/structure/B14280513.png)
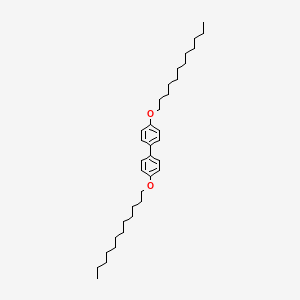
![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
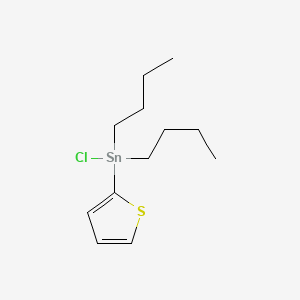
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
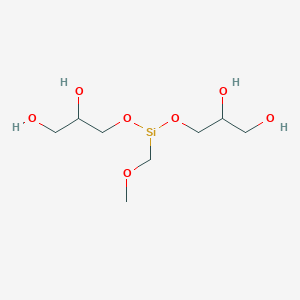
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)

![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)


![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)
